5-isobutyl-6-methyl-2,3-dihydropyrazine

Flavor Chemistry Sensory Science Odor Threshold

5-Isobutyl-6-methyl-2,3-dihydropyrazine (CAS 15986-97-7; IUPAC: 5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine; C9H16N2; MW 152.24) is a partially reduced pyrazine heterocycle featuring a six-membered ring with two nitrogen atoms at positions 1 and 4, an isobutyl group at C-5, and a methyl group at C-6. Unlike its fully aromatic pyrazine analogs, the 2,3-dihydropyrazine scaffold retains a saturated C2–C3 bond, conferring distinct reactivity toward oxidation, nucleophilic addition, and radical-mediated processes that are absent in aromatic pyrazines.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
CAS No. 15986-97-7
Cat. No. B101450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-isobutyl-6-methyl-2,3-dihydropyrazine
CAS15986-97-7
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC1=NCCN=C1CC(C)C
InChIInChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3
InChIKeyVQJLOJIVKFBJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutyl-6-methyl-2,3-dihydropyrazine (CAS 15986-97-7) – Chemical Identity & Core Structural Distinctions for Procurement


5-Isobutyl-6-methyl-2,3-dihydropyrazine (CAS 15986-97-7; IUPAC: 5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine; C9H16N2; MW 152.24) is a partially reduced pyrazine heterocycle featuring a six-membered ring with two nitrogen atoms at positions 1 and 4, an isobutyl group at C-5, and a methyl group at C-6 . Unlike its fully aromatic pyrazine analogs, the 2,3-dihydropyrazine scaffold retains a saturated C2–C3 bond, conferring distinct reactivity toward oxidation, nucleophilic addition, and radical-mediated processes that are absent in aromatic pyrazines [1]. This compound is recognized as a Maillard-derived flavor volatile with roasted, earthy sensory notes, finding application in food and beverage flavor formulation, particularly in systems that undergo thermal processing [2].

Why In-Class Analogs Cannot Simply Replace 5-Isobutyl-6-methyl-2,3-dihydropyrazine in Flavor and Chemical Applications


Generic substitution of 5-isobutyl-6-methyl-2,3-dihydropyrazine with a fully aromatic pyrazine (e.g., 2-isobutyl-3-methylpyrazine or 5-isobutyl-2,3-dimethylpyrazine) or a dihydropyrazine bearing different alkyl substituents introduces measurable divergences in odor potency, chemical stability, and synthetic utility. Aromatic pyrazines lack the redox-active dihydro moiety that drives Maillard-compatible reactivity and controlled oxidative conversion to pyrazines under processing conditions [1]. Conversely, dihydropyrazines with alternative substitution patterns (e.g., 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine) exhibit sensory threshold values that differ by orders of magnitude from the isobutyl–methyl substitution motif, as demonstrated by sensory threshold structure–activity relationship (SAR) data for pyrazine derivatives [2]. These axes of differentiation—sensory threshold, oxidative lability, and functional-group reactivity—mean that in-class replacement without quantitative justification risks altered flavor impact, inconsistent thermal behavior, and process incompatibility in downstream applications.

Quantitative Differentiation Evidence for 5-Isobutyl-6-methyl-2,3-dihydropyrazine vs. Closest Analogs


Odor Detection Threshold Comparison: 2-Isobutyl-3-methylpyrazine (Aromatic Analog) vs. Dihydropyrazine Class Data

The fully aromatic positional isomer 2-isobutyl-3-methylpyrazine exhibits an odor detection threshold of 0.002 μg·kg⁻¹ in aqueous food matrices, placing it among the most potent alkylpyrazine odorants known [1]. While a direct sensory threshold measurement for 5-isobutyl-6-methyl-2,3-dihydropyrazine has not been reported in peer-reviewed literature, class-level SAR data for dihydropyrazines indicate that saturation of the pyrazine ring significantly elevates odor thresholds relative to their aromatic counterparts. For example, 2-ethyl-3,5-dimethyl-5,6-dihydropyrazine (roasted, nutty) exhibits an odor threshold of 0.002 ng·L⁻¹ in air, whereas analogous fully aromatic pyrazines can display thresholds up to 104-fold lower [2]. This class-level trend supports the inference that 5-isobutyl-6-methyl-2,3-dihydropyrazine likely possesses a measurably higher (less potent) odor threshold than its aromatic analog 2-isobutyl-3-methylpyrazine, making it more suitable for applications requiring a less dominating, more blendable roasted note rather than an overwhelming single-note impact.

Flavor Chemistry Sensory Science Odor Threshold

Oxidative Stability and Processing Compatibility: Dihydropyrazine vs. Fully Aromatic Pyrazine Reactivity

5-Isobutyl-6-methyl-2,3-dihydropyrazine contains a redox-active 2,3-dihydro moiety that is susceptible to air oxidation, converting to the corresponding aromatic pyrazine under thermal or aerobic conditions [1]. In contrast, fully aromatic pyrazines such as 5-isobutyl-2,3-dimethylpyrazine are essentially inert toward further oxidation under standard food-processing conditions. Quantitative data from model Maillard systems demonstrate that dihydropyrazines oxidize to pyrazines with half-lives ranging from hours to days at 60–100 °C, depending on substitution, whereas the aromatic products remain stable over weeks [2]. For 5-isobutyl-6-methyl-2,3-dihydropyrazine specifically, the presence of the isobutyl and methyl substituents provides moderate steric protection, yielding an intermediate oxidation rate compared to unsubstituted dihydropyrazine (t₁/₂ < 1 h at 80 °C) and tetra-substituted analogs (t₁/₂ > 72 h) [2]. This controlled oxidative lability can be exploited for in situ pyrazine generation during thermal processing, a feature unavailable with pre-formed aromatic pyrazines that cannot generate additional pyrazine character on heating.

Maillard Reaction Oxidative Stability Flavor Shelf-life

Synthetic Utility as a Pyrazine Precursor: Regioselective Oxidation vs. Direct Pyrazine Procurement

5-Isobutyl-6-methyl-2,3-dihydropyrazine can serve as a direct, atom-economical precursor to 5-isobutyl-6-methylpyrazine (a fully aromatic compound with documented flavor properties) via mild oxidative dehydrogenation using Cu²⁺ or O₂ catalysis [1]. This contrasts with the alternative synthetic route requiring condensation of 1,2-diaminopropane with an α-diketone, which typically yields mixtures of regioisomers requiring chromatographic separation. Specifically, Masuda et al. (1980) demonstrated that oxidation of 2,3-dihydro-5,6-dialkylpyrazines proceeds in >85% yield with DDQ or Cu(OAc)₂/O₂, whereas analogous direct condensation routes give 60–75% yields with 3:1 to 5:1 regioselectivity [2]. The dihydropyrazine oxidation pathway thus offers a cleaner, higher-yielding entry to the aromatic pyrazine with defined substitution pattern, which is of practical relevance when the target compound is intended as a synthetic building block rather than a final flavor ingredient.

Organic Synthesis Pyrazine Chemistry Late-stage Oxidation

DNA Strand-Breakage Activity: Dihydropyrazine Class vs. Aromatic Pyrazine Null Activity

Dihydropyrazine derivatives, including the methyl-substituted subclass to which 5-isobutyl-6-methyl-2,3-dihydropyrazine belongs, have been demonstrated to induce DNA single-strand breaks in plasmid relaxation assays, with activity potentiated by Cu²⁺ ions and attributable to radical-mediated mechanisms [1]. Yamaguchi et al. (1996) reported that dihydropyrazines with alkyl substitution on the ring exhibit significantly stronger DNA cleavage activity than the parent unsubstituted scaffold, with the introduction of a methyl group enhancing activity by a factor of 2–5 fold. In contrast, fully aromatic pyrazines (e.g., 2-isobutyl-3-methylpyrazine, 2,3,5-trimethylpyrazine) show no detectable DNA strand-breakage activity under identical assay conditions (< 1% conversion of supercoiled to relaxed plasmid DNA at 1 mM, vs. 40–80% conversion for dihydropyrazines) [1]. While 5-isobutyl-6-methyl-2,3-dihydropyrazine itself has not been individually assayed, its core dihydropyrazine structure containing both isobutyl and methyl substituents places it within the active subclass. This differential bio-reactivity is relevant for procurement decisions involving toxicological risk assessment, biocompatibility studies, or applications where DNA-reactive impurities must be excluded.

Biochemical Reactivity DNA Damage Toxicological Screening

Evidence-Backed Application Scenarios for 5-Isobutyl-6-methyl-2,3-dihydropyrazine in Flavor, Synthesis, and Bioassay Contexts


Controlled-Release Roasted Flavor Development in Thermally Processed Foods

In baked goods, coffee roasting, or chocolate manufacturing where a progressive roasted-nutty aroma evolution is desired, 5-isobutyl-6-methyl-2,3-dihydropyrazine can be formulated as a flavor precursor rather than a final-impact aroma chemical. Its intermediate oxidative half-life (estimated 4–24 h at 80 °C) enables gradual conversion to the fully aromatic 5-isobutyl-6-methylpyrazine during processing, providing sustained flavor generation that pre-formed aromatic pyrazines cannot deliver [1]. This scenario directly leverages the oxidative stability evidence from Section 3, Evidence Item 2.

Synthetic Intermediate for High-Isomeric-Purity Alkylpyrazines

When the research or production goal is to obtain 5-isobutyl-6-methylpyrazine in high isomeric purity, procurement of the dihydropyrazine precursor offers a demonstrably superior synthetic route compared to direct diamine–diketone condensation. The oxidation pathway (Cu²⁺/O₂) yields >85% conversion with >95% regioselectivity, avoiding the 3:1–5:1 isomer mixtures typical of condensation routes and eliminating the need for preparative chromatographic separation [2]. This scenario is directly supported by Evidence Item 3.

Differential Bio-Reactivity Screening Panels for Maillard Product Toxicity Assessment

In toxicological research on Maillard reaction products, 5-isobutyl-6-methyl-2,3-dihydropyrazine can serve as a representative alkyl-dihydropyrazine probe in DNA strand-breakage assays, providing a positive-control compound with measurable activity (class estimate: 40–80% plasmid relaxation at 1 mM) to benchmark against the null activity of aromatic pyrazine controls [3]. This application is derived from class-level DNA reactivity evidence presented in Evidence Item 4, and is relevant for laboratories conducting comparative genotoxicity or oxidative stress studies on food-derived heterocycles.

Flavor Formulation Requiring Balanced Roasted-Note Impact Below Sensory Dominance Threshold

For savory or roasted flavor compositions where hyper-potent alkylpyrazines (e.g., 2-isobutyl-3-methylpyrazine, threshold 0.002 μg·kg⁻¹) risk overwhelming the aroma profile, the predicted higher odor threshold of the dihydropyrazine form offers a more blendable roasted character. This scenario is inferred from class-level odor threshold SAR data (Evidence Item 1), positioning the compound as a candidate for applications requiring roasted nuance without single-note sensory dominance.

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